

erythromycin thiocyanate gravimetric solubility measurement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Erythromycin Thiocyanate

CAS No.: 7704-67-8

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Introduction to Erythromycin Thiocyanate Solubility

Erythromycin thiocyanate is a macrolide antibiotic with significant importance in both human and veterinary medicine. It is primarily used to treat infections caused by Gram-positive bacteria and mycoplasma in animals and serves as a crucial intermediate for producing other macrolide antibiotics like erythromycin and azithromycin [1] [2]. Understanding its thermodynamic behavior and solubility is fundamental for optimizing its crystallization process, formulating effective dosage forms, and ensuring its stability and efficacy.

The gravimetric method, used in these studies, is a reliable technique for determining solubility. It involves dissolving a solute in a solvent until saturation, followed by the evaporation of a known mass of the saturated solution and the weighing of the residual solute to determine its concentration [1]. This method's accuracy is confirmed by verifying that the solid-state form of the solute remains unchanged after the dissolution process, which for **erythromycin thiocyanate** dihydrate is confirmed using Powder X-Ray Diffraction (PXRD) [1].

Summary of Solubility Data

The solubility of **erythromycin thiocyanate** is highly dependent on temperature and the solvent system used. The data below, primarily derived from gravimetric measurements under atmospheric pressure (0.1 MPa), provides a comprehensive overview for process optimization [1].

Table 1: Solubility of Erythromycin Thiocyanate Dihydrate in Pure Solvents (Mole Fraction $\times 10^3$)

Temperature (K)	Methanol	n-Propanol	Methyl Acetate	Ethyl Acetate	Propyl Acetate	Water
278.15	10.51	3.792	0.094	-	-	-
283.15	11.19	3.934	0.118	-	-	-
288.15	11.90	4.058	0.149	-	-	-
293.15	12.72	4.317	0.187	-	-	-
298.15	14.33	4.843	0.237	-	-	-
303.15	15.87	5.582	0.288	-	-	-
308.15	17.29	6.390	0.355	-	-	-
313.15	18.83	7.287	0.424	-	-	-
318.15	20.37	8.369	0.509	-	-	-

Note: Data for ethyl acetate, propyl acetate, and water in pure solvent table is available in the source material [1]. The general solubility trend in pure solvents is: **Methanol** > **n-Propanol** > **Propyl Acetate** > **Ethyl Acetate** > **Methyl Acetate** > **Water** [1].

Table 2: Solubility in Binary Solvent Mixtures (Mole Fraction $\times 10^3$ at 298.15 K)

Solvent System	Water Content (Mass Fraction)	Solubility
Water-Methanol	0.2	-
Water-Methanol	0.4	-
Water-Methanol	0.6	-
Water-Methanol	0.8	-
Water-n-Propanol	0.2	-
Water-n-Propanol	0.4	-
Water-n-Propanol	0.6	-
Water-n-Propanol	0.8	-

Note: Specific numerical values for binary mixtures are listed in the source [1]. A key finding is that solubility decreases with increasing water content in both water-methanol and water-n-propanol mixtures [1].

Gravimetric Solubility Measurement Protocol

This protocol outlines the detailed procedure for determining the solubility of **erythromycin thiocyanate dihydrate** in various solvents using the gravimetric method, as described in the research.

Materials and Equipment

- **Analyte:** **Erythromycin thiocyanate** dihydrate. Verify purity and identity via HPLC or NMR.
- **Solvents:** High-purity solvents (e.g., methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, deionized water).
- **Equipment:**
 - Thermostatic water bath shaker (capable of maintaining ± 0.1 K).
 - Analytical balance (accuracy ± 0.0001 g).
 - Glass vessels with sealed caps.

- Syringes with pre-heated filters (0.45 μm PTFE membrane).
- Drying oven.
- Desiccator.

Experimental Procedure

Step 1: Saturation and Equilibrium

- Prepare an excess amount of **erythromycin thiocyanate** dihydrate in sealed glass vessels containing specific volumes of solvent (mono- or binary-solvent systems).
- Agitate the vessels in a thermostatic water bath shaker at a constant pre-set temperature (e.g., 278.15 - 318.15 K) for a sufficient time to reach solid-liquid equilibrium, which may take several hours.
- After equilibrium is reached, allow the solution to settle to separate undissolved solid.

Step 2: Sampling and Weighing

- Pre-heat the syringe and filter to the target temperature to prevent precipitation during sampling.
- Quickly withdraw a known volume of the clear saturated solution.
- Transfer this sample into a pre-weighed weighing bottle and immediately record its total mass (m_{solution}) with high precision.

Step 3: Solvent Evaporation and Dry Mass Measurement

- Allow the solvent in the weighing bottle to evaporate slowly under a fume hood or in an oven at a temperature that does not degrade the solute (consider the decomposition point of ~ 439 K) [1].
- Dry the residue to constant mass.
- Place the bottle in a desiccator to cool, then accurately weigh the bottle containing the dry residue ($m_{\text{bottle+solute}}$).

Step 4: Data Calculation

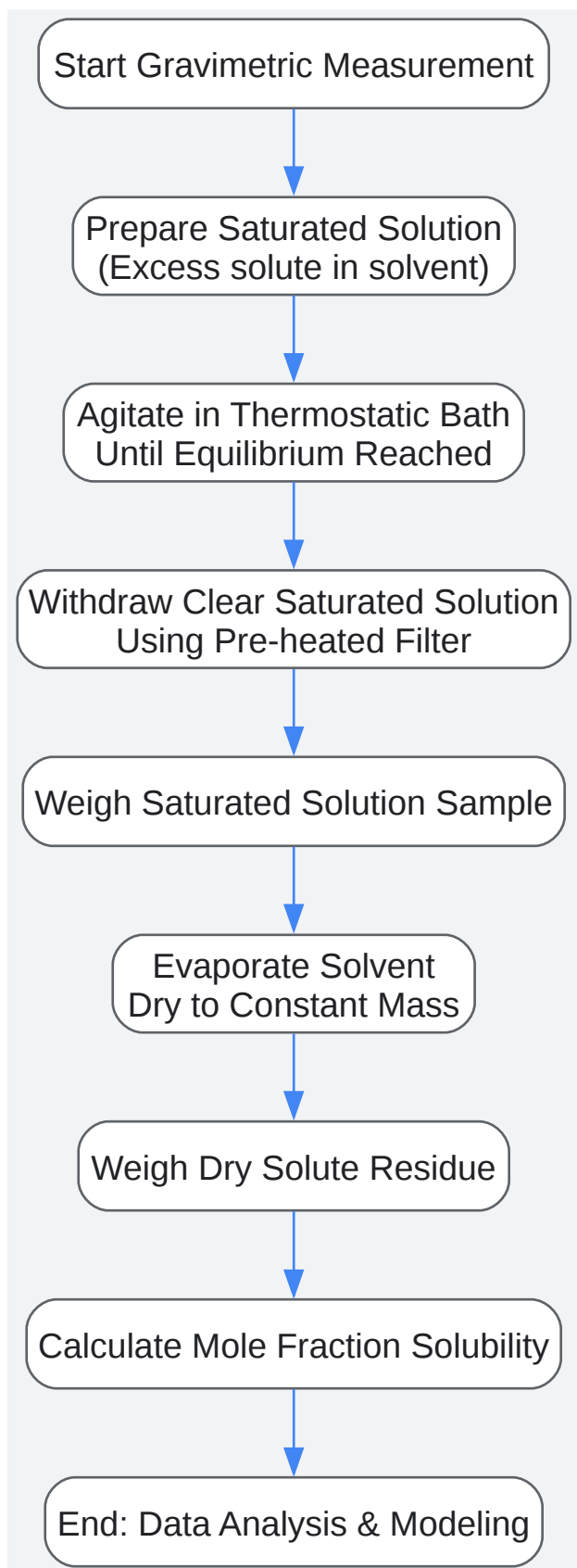
- The mass of the solute (m_{solute}) is calculated as: $m_{\text{bottle+solute}} - m_{\text{bottle}}$.
- The mole fraction solubility (x_1) is calculated using the formula: $(x_1 = \frac{m_{\text{solute}}}{M_{\text{solute}}} / ((m_{\text{solute}} / M_{\text{solute}}) + ((m_{\text{solution}} - m_{\text{solute}}) / M_{\text{solvent}})))$ where M_{solute} and M_{solvent} are the molecular weights of the solute and solvent, respectively.

Data Correlation Models

The experimental solubility data in pure solvents can be correlated using thermodynamic models. The **Apelblat model** has been shown to provide the best fitting effect for **erythromycin thiocyanate** dihydrate [1]. For binary solvent systems, the **Apelblat-Jouyban-Acree model** and the **CNIBS/R-K model** are recommended [1].

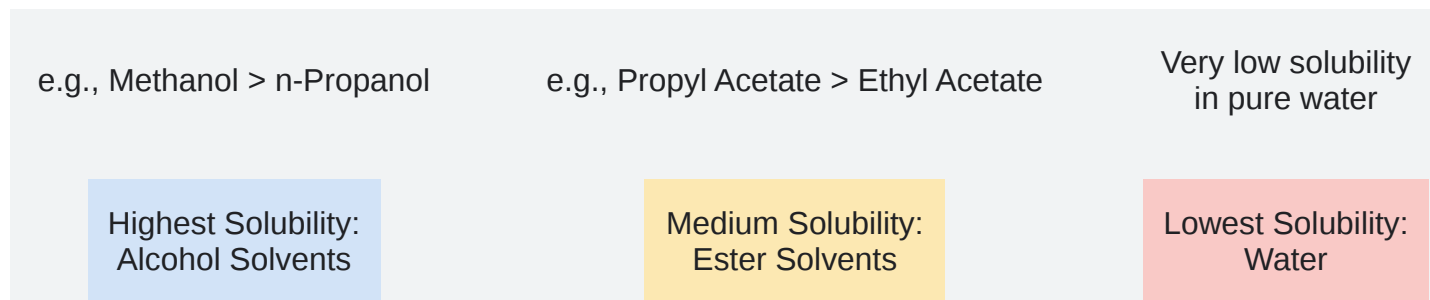
Workflow and Solubility Trends

To visually summarize the experimental protocol and the key findings, the following diagrams are provided.



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Diagram 1: Gravimetric Solubility Measurement Workflow. This flowchart outlines the key experimental steps for determining solubility, from sample preparation to final calculation.



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Diagram 2: Solubility Trend of **Erythromycin Thiocyanate**. This diagram illustrates the general ranking of solubility in different solvent types, from highest to lowest.

Formulation Considerations for Aqueous Solubility

While the pure API has low solubility in water, formulation strategies can significantly enhance its aqueous solubility for practical applications like soluble powders. One patented formulation achieves a solubility of 5 g/L (as erythromycin) in water by using a combination of **sodium citrate, citric acid, and sodium dihydrogen phosphate** [3]. This formulation also demonstrates good stability, with a degradation of less than 5% after 4 hours at 25°C under light-shielding conditions [3]. For complex formulations, combination products with other antibiotics like sulfadiazine sodium and trimethoprim are also available as soluble powders for veterinary use [4].

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